molecular formula C4H4O4 B3051645 Ethylene oxalate CAS No. 3524-70-7

Ethylene oxalate

Cat. No.: B3051645
CAS No.: 3524-70-7
M. Wt: 116.07 g/mol
InChI Key: ZNLAHAOCFKBYRH-UHFFFAOYSA-N
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Description

Ethylene oxalate is an organic compound with the molecular formula C4H4O4. It is a diester of oxalic acid and ethylene glycol. This compound is known for its role in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene oxalate can be synthesized through the esterification of oxalic acid with ethylene glycol. The reaction typically involves heating oxalic acid and ethylene glycol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where oxalic acid and ethylene glycol are fed into a reactor. The reaction mixture is heated, and the product is continuously removed and purified through distillation. This method ensures a high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethylene oxalate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to produce oxalic acid and ethylene glycol.

    Reduction: It can be reduced to form ethylene glycol and other reduced products.

    Substitution: this compound can participate in substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Ethylene oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethylene oxalate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Ethylene Glycol: A diol that shares the ethylene backbone with ethylene oxalate but lacks the ester groups.

    Oxalic Acid: The parent acid of this compound, known for its strong acidic properties and ability to form oxalate salts.

    Diethyl Oxalate: Another ester of oxalic acid, but with ethyl groups instead of ethylene.

Uniqueness: this compound is unique due to its dual ester functionality, which allows it to participate in a wide range of chemical reactions. Its ability to form both oxalic acid and ethylene glycol upon hydrolysis makes it a versatile compound in both synthetic and industrial applications .

Properties

IUPAC Name

1,4-dioxane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3-4(6)8-2-1-7-3/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLAHAOCFKBYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52224-87-0
Details Compound: 1,4-Dioxane-2,3-dione, homopolymer
Record name 1,4-Dioxane-2,3-dione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52224-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00188731
Record name Ethylene oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-70-7
Record name Ethylene oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC131461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylene oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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